7-(1-Methyl-2-hydroxyethyl)guanine-d7 (major) is a stable isotope-labeled analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and drug interactions. The molecular formula of this compound is CHDNO, with a molecular weight of 216.25 g/mol. The presence of deuterium atoms allows for enhanced tracking in various biochemical assays, making it a valuable tool in analytical chemistry and pharmacology .
The compound is classified under stable isotope-labeled compounds, specifically those containing deuterium. It is available from various chemical suppliers, including BenchChem and LGC Standards, which provide detailed product specifications and synthesis methods . The CAS number for 7-(1-Methyl-2-hydroxyethyl)guanine-d7 is 1346604-24-7, which aids in its identification within chemical databases and regulatory frameworks.
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium into the original guanine structure. Several methods can be employed for this purpose:
The synthetic processes often require specialized equipment to maintain the desired reaction conditions. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.
7-(1-Methyl-2-hydroxyethyl)guanine-d7 can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure for various applications in research. The choice of reagents and reaction conditions significantly influences the yield and purity of the desired products.
The mechanism of action for 7-(1-Methyl-2-hydroxyethyl)guanine-d7 primarily revolves around its role as a tracer in biochemical pathways. The incorporation of deuterium allows researchers to utilize NMR spectroscopy to track the compound's distribution and interactions within biological systems. This capability aids in elucidating molecular targets and pathways involved in various biochemical processes, enhancing our understanding of metabolic functions.
The primary applications of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 include:
This compound plays a crucial role in advancing research across multiple scientific disciplines, particularly in pharmacology and biochemistry.
The N7 position of guanine is the predominant site for DNA alkylation due to its high nucleophilicity and steric accessibility within the major groove of B-form DNA. This site exhibits the greatest electron density among purine ring nitrogens, making it exceptionally susceptible to electrophilic attack by alkylating agents [1] [7]. Quantitative studies reveal that N7-guanine alkylation accounts for 65-85% of total DNA adducts formed by monofunctional alkylating agents like hydroxyethylating species [1]. The reaction proceeds through direct electrophilic substitution, where the electron-rich N7 atom attacks the electrophilic carbon of the alkylating agent, forming a covalent bond. This adduct formation disrupts the electronic structure of guanine, introducing a positive charge on the imidazole ring that profoundly impacts base stability and pairing potential [1] [7].
Endogenous and environmental alkylating agents continuously generate N7-guanine adducts as background lesions. Notably, these adducts accumulate with age and serve as biomarkers of cumulative DNA damage [1]. The d₇-labeled analog 7-(1-Methyl-2-hydroxyethyl)guanine-d₇ retains this target specificity, with deuterium incorporation strategically positioned at non-reactive methyl sites to minimize steric or electronic interference with the initial alkylation event [4] [8].
Table 1: Relative Reactivity of Nucleophilic Sites in DNA Toward Alkylating Agents
Alkylation Site | Relative Reactivity (%) | Biological Significance |
---|---|---|
Guanine N7 | 65-85% | Major adduct, biomarker |
Guanine O6 | 0.5-66%* | Highly mutagenic |
Adenine N3 | 4.4-16% | Labile, depurination-prone |
Cytosine N3 | 0.6-5% | Minor adduct |
Phosphate O | <1-16% | Backbone distortion |
*Varies significantly with SN1 vs. SN2 agents [1]
Hydroxyethylating agents exhibit distinct alkylation patterns governed by their reaction mechanisms:
The 7-(1-Methyl-2-hydroxyethyl)guanine adduct forms through both pathways, but its d₇-labeled analog shows no kinetic isotope effect during alkylation itself. Deuterium substitution at the methyl group (C1 position) does not alter the electron density at the reaction center (C2), preserving the intrinsic alkylation rate [4] [8].
Table 2: Kinetics of Hydroxyethyl Adduct Formation via Different Mechanisms
Parameter | SN1 Pathway | SN2 Pathway | |
---|---|---|---|
Rate Law | First-order | Second-order | |
Key Intermediate | Carbocation | Transition complex | |
% O6-Guanine Adducts | 10-15% | <4% | |
Steric Sensitivity | Low | High | |
Solvent Polarity Effect | Accelerated | Minimal effect | |
Example Agents | Hydroxyethyl nitrosoureas | Hydroxyethyl sulfates | [1] [3] |
N7-(2-hydroxyethyl)guanine adducts exhibit moderate chemical instability due to the positive charge introduced at the N7 position, which weakens the glycosidic bond. The half-life of depurination in double-stranded DNA ranges from 50-150 hours at physiological conditions (pH 7.4, 37°C), influenced by alkyl group size and DNA conformation [1] [3]. Larger alkyl groups accelerate depurination; thus, the 1-methyl-2-hydroxyethyl substituent in our target compound exhibits faster depurination kinetics (t₁/₂ ≈ 50-70 h) compared to simple N7-methylguanine (t₁/₂ ≈ 150 h) [1] [3]. This depurination generates apurinic (AP) sites that may undergo error-prone repair or lead to strand breaks.
A competing stability pathway involves ring-opening of the N7-alkylguanine adduct to form 5-formamidopyrimidine (FAPy) derivatives. The hydroxyethyl variant undergoes this transformation more readily than methyl adducts, yielding N⁵-(1-methyl-2-hydroxyethyl)-FAPy, a persistent lesion with demonstrated mutagenic potential [1]. The d₇-labeling at the methyl group (C1 position) may marginally influence this conversion through hyperconjugation effects, though experimental data remains limited.
Depurination rates follow first-order kinetics:[ \text{Rate} = k{\text{depur}}[\text{DNA-Adduct}] ]Where ( k{\text{depur}} ) is highly dependent on alkyl group size and temperature (Q₁₀ ≈ 4) [1] [3]. Crucially, enzymatic repair does not significantly contribute to N7-hydroxyethylguanine removal due to its rapid spontaneous depurination, contrasting with the efficient repair observed for O⁶-alkylguanine adducts [1].
The deuterium kinetic isotope effect (DKIE) in d₇-7-(1-Methyl-2-hydroxyethyl)guanine manifests primarily during metabolic activation rather than DNA alkylation itself:
Table 3: Deuterium Kinetic Isotope Effects (DKIE) in DNA Adduct Pathways
Deuteration Site | Effect on Alkylation Kinetics | Effect on Metabolic Activation | Biological Consequence |
---|---|---|---|
α-Carbon (C-H → C-D) | None | KH/KD = 2.0–3.5 | Reduced adduct formation |
Methyl group (C1 in d₇) | None | KH/KD ≈ 1.0–1.2 | Unchanged activation |
Hydroxyethyl moiety (C2) | Not applicable* | Alters hydrolysis rates | Modified adduct stability |
*Deuterium not positioned at reaction center [4] [8]
The d₇-labeling specifically incorporates deuterium at seven positions: the methyl group (CD₃-) and the α,β positions of the hydroxyethyl chain. This design minimizes isotopic perturbation to the alkylation chemistry while enabling precise tracer studies via mass spectrometry. The deuterium-induced stability is most exploitable in in vivo models, where reduced metabolism of deuterated precursors lowers effective doses required for equitoxic effects [8].
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